molecular formula C11H11N3O B2386695 N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide CAS No. 866131-65-9

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide

Cat. No. B2386695
CAS RN: 866131-65-9
M. Wt: 201.229
InChI Key: PEILUALEOLLOIM-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” is a chemical compound with the empirical formula C11H11N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” is 201.22 . The SMILES string representation of its structure is N/C(C1=CC=CC(N2C=CC=C2)=C1)=N\\O . The InChI key is NAZANNYACVIARZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” is a solid substance . Its molecular weight is 201.22 . The SMILES string representation of its structure is N/C(C1=CC=CC(N2C=CC=C2)=C1)=N\\O . The InChI key is NAZANNYACVIARZ-UHFFFAOYSA-N .

Advantages and Limitations for Lab Experiments

N-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been found to have high specificity and potency. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. It is also relatively unstable and can degrade over time.

Future Directions

There are several future directions for the research on N-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its effects on epigenetic modifications. Additionally, further research is needed to optimize the synthesis and stability of this compound for use in lab experiments.

Synthesis Methods

The synthesis of N-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide involves a multi-step process that includes the reaction of 2-aminobenzonitrile with pyrrole-1-carboxamidine in the presence of a catalyst. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have potential applications in the treatment of neurodegenerative diseases and inflammation.

Safety and Hazards

Sigma-Aldrich classifies “N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” as a combustible solid . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILUALEOLLOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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